2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
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Overview
Description
2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a keto group attached to a dihydropyrimidine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with guanidine to form 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine: Lacks the acetic acid moiety.
2-(4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid: Lacks the methyl group.
2-(4-Amino-2-methyl-1,6-dihydropyrimidin-5-yl)acetic acid: Lacks the keto group.
Uniqueness
2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is unique due to the presence of both the acetic acid and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-amino-2-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-3-9-6(8)4(2-5(11)12)7(13)10-3/h2H2,1H3,(H,11,12)(H3,8,9,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQZAHBHJXMFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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